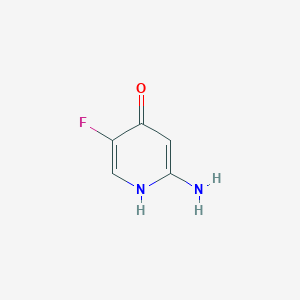

2-Amino-5-fluoropyridin-4-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H5FN2O |

|---|---|

Molekulargewicht |

128.10 g/mol |

IUPAC-Name |

2-amino-5-fluoro-1H-pyridin-4-one |

InChI |

InChI=1S/C5H5FN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9) |

InChI-Schlüssel |

QTRPJHFXQUNXDG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(NC=C(C1=O)F)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Fluorinated Aminopyridines and Pyridinols

Established Synthetic Pathways for 2-Amino-5-fluoropyridine (B1271945) and Analogues

The synthesis of 2-Amino-5-fluoropyridine is a well-documented process that typically starts from 2-aminopyridine (B139424). This multi-step approach involves the strategic introduction and modification of functional groups to achieve the final product. guidechem.comresearchgate.netdissertationtopic.net

A common and established route to 2-Amino-5-fluoropyridine begins with 2-aminopyridine and proceeds through a series of nitration, rearrangement, acetylation, reduction, diazotization, and hydrolysis steps. dissertationtopic.netdissertationtopic.net

The initial step involves the nitration of 2-aminopyridine. This is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction initially forms 2-nitraminopyridine, which then undergoes rearrangement to yield a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. dissertationtopic.net The yield of 2-amino-5-nitropyridine from 2-aminopyridine through nitration and rearrangement can reach 68.3%. dissertationtopic.net Another study reported a yield of 41% for the nitration step at 45°C over 2 hours. researchgate.net

To modulate the reactivity of the amino group and facilitate subsequent reactions, the amino group of 2-amino-5-nitropyridine is acetylated. This is commonly achieved by refluxing with acetic anhydride (B1165640). dissertationtopic.netdissertationtopic.net Optimized conditions for this acetylation, involving refluxing 1 mole of 2-amino-5-nitropyridine with 2.1 moles of acetic anhydride for 1 hour, have been reported to yield 94.6% of 2-acetylamino-5-nitropyridine. dissertationtopic.net Another set of conditions reports a 96.3% yield after 1 hour of reflux. researchgate.net

The subsequent reduction of the nitro group is a critical step. While hydrazine (B178648) hydrate (B1144303) has been found to be unsuitable for the reduction of 2-acetylamino-5-nitropyridine, reduction using iron powder in the presence of an electrolyte like acetic acid provides the desired 2-acetylamino-5-aminopyridine in a crude yield of 79%. dissertationtopic.net Alternatively, reduction using hydrazine hydrate with a Pd/C catalyst at 80°C for 3.5 hours has been shown to be effective for 2-acetamido-5-nitropyridine, with a yield of 93.26%. dissertationtopic.net A 90% yield has also been reported for the reduction of the nitro group under reflux for 1 hour. researchgate.net

| Reaction Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Acetylation | 2-amino-5-nitropyridine | Acetic anhydride, reflux, 1 h | 2-acetylamino-5-nitropyridine | 94.6 | dissertationtopic.net |

| Acetylation | 2-aminopyridine derivative | Reflux, 1 h | 2-acetamidopyridine derivative | 96.3 | researchgate.net |

| Reduction | 2-acetylamino-5-nitropyridine | Fe powder, acetic acid | 2-acetylamino-5-aminopyridine | 79 (crude) | dissertationtopic.net |

| Reduction | 2-acetamido-5-nitropyridine | Hydrazine hydrate, Pd/C catalyst, 80°C, 3.5 h | 2-acetamido-5-aminopyridine | 93.26 | dissertationtopic.net |

| Reduction | Nitro-substituted pyridine (B92270) | Reflux, 1 h | Amino-substituted pyridine | 90 | researchgate.net |

Table 1: Data on Acetylation and Reduction Strategies

The introduction of the fluorine atom is typically accomplished through a Schiemann reaction. researchgate.netchemicalbook.com This involves the diazotization of the amino group of 2-acetylamino-5-aminopyridine, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluorine source. The diazotization is often carried out using sodium nitrite (B80452) in the presence of fluoroboric acid at low temperatures (-5 to 0°C). researchgate.netdissertationtopic.net Optimized diazotization conditions have been reported to yield 87.22% of the diazonium fluoroborate. dissertationtopic.net The subsequent thermal decomposition of the diazonium salt at elevated temperatures (around 130-140°C) leads to the formation of the fluorinated pyridine ring. researchgate.netdissertationtopic.net The combined yield for the Schiemann reaction and the subsequent hydrolysis step has been reported as 51.6%. researchgate.net

| Reaction Step | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| Diazotization | 2-acetylamino-5-aminopyridine | NaNO₂, HBF₄, -5 to 0°C, 2 h | 2-acetylamino-5-diazonium fluoroborate | 81.4 | researchgate.net |

| Diazotization | 2-acetamido-5-aminopyridine | NaNO₂, Fluoroboric acid, 25°C, 1.5 h | 2-acetamido-5-diazonium fluoroborate | 87.22 | dissertationtopic.net |

| Thermal Decomposition | 2-acetylamino-5-diazonium fluoroborate | Direct heating, 135-140°C, 2 h | 2-acetylamino-5-fluoropyridine | - | dissertationtopic.net |

| Schiemann Reaction | Diazonium Salt | 130°C, 0.5 h | Fluorinated pyridine | - | researchgate.net |

Table 2: Data on Diazotization and Thermal Decomposition Reactions

The final step in the synthesis of 2-amino-5-fluoropyridine is the hydrolysis of the acetyl group. This is typically achieved by refluxing the 2-acetylamino-5-fluoropyridine in an aqueous sodium hydroxide (B78521) solution. dissertationtopic.netdissertationtopic.net Optimal conditions for this hydrolysis have been reported to be refluxing for 2.5 hours, contributing to a combined yield of 51.6% for this and the preceding Schiemann reaction. researchgate.net Another report specifies a 95.25% yield for the hydrolysis step when conducted at 80°C for 2 hours with a 20% aqueous NaOH solution. dissertationtopic.net Purification of the final product is typically carried out by recrystallization or other standard laboratory techniques to yield 2-amino-5-fluoropyridine with a melting point of 98-101°C. dissertationtopic.net

While a direct synthetic route to 2-amino-5-fluoropyridin-4-ol is not explicitly detailed in the reviewed literature, a plausible subsequent step would involve the diazotization of the 2-amino group of a protected precursor, followed by hydrolysis to introduce the hydroxyl group at the 4-position. This is analogous to the synthesis of 4-hydroxypyridine (B47283) from 4-aminopyridine, which involves diazotization followed by hydrolysis of the diazonium salt. guidechem.com

An alternative approach to introduce fluorine onto the pyridine ring is through halogen exchange reactions. This method involves the displacement of a halogen atom, typically chlorine or bromine, with a fluoride (B91410) ion. This can be achieved using various fluorinating agents. While specific examples for the direct synthesis of this compound via this method are not prevalent, the synthesis of 2-bromo-5-[¹⁸F]fluoropyridine has been achieved through radiofluorination of an iodonium (B1229267) salt precursor, followed by palladium-catalyzed amination to introduce the amino group. rsc.org This highlights the potential of halogen exchange as a viable strategy for introducing fluorine into pyridine rings.

Based on a comprehensive review of available scientific literature, generating an article on the chemical compound “this compound” that strictly adheres to the requested outline is not possible. The search for specific synthetic methodologies, including solvent system optimization and catalyst development, for this particular compound did not yield any dedicated research findings.

The scientific literature contains information on the synthesis of related structures, such as fluorinated aminopyridines and pyridinols in general. For instance, research has been conducted on the C–H fluorination and subsequent nucleophilic aromatic substitution of pyridines and diazines to install various functional groups. nih.gov Additionally, methods for the rhodium-catalyzed synthesis of multi-substituted 3-fluoropyridines have been developed, which involved the examination of non-hydroxylic solvents to prevent fluoride displacement. nih.gov Catalyst development is also a topic of interest in the broader field, with studies on gold catalysts for low-temperature reactions and palladium catalysis for the synthesis of other fluorinated pyridine derivatives. rsc.orgacs.org

However, none of the retrieved sources provide specific experimental data, data tables, or detailed research findings for the synthesis of this compound itself. Therefore, the creation of an article with the specified sections on "Solvent System Optimization" and "Catalyst Development for Enhanced Efficiency" for this exact compound cannot be fulfilled at this time.

Chemical Reactivity and Reaction Mechanisms of Fluorinated Aminopyridines and Pyridinols

Nucleophilic Substitution Reactions on Fluorinated Pyridine (B92270) Rings

The pyridine ring is generally electron-deficient, and this character is amplified by the presence of a strongly electronegative fluorine atom. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a critical class of reactions for modifying the pyridine core. The positions most activated for nucleophilic attack are typically C2, C4, and C6, which are ortho and para to the ring nitrogen. In pentafluoropyridine, for instance, nucleophilic attack occurs preferentially at the C4 position under mild conditions. rsc.org The presence of both an amino group and a hydroxyl group on the ring, as in 2-Amino-5-fluoropyridin-4-ol, complicates predictions of reactivity, as these groups can also influence the electronic landscape of the ring.

Amination of a fluorinated pyridine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an amine acts as the nucleophile. For a compound like this compound, an external amine could potentially displace the fluorine atom at the C5 position. However, direct amination of pyridines at a C-H bond is also possible through various methods, including the Chichibabin reaction, which involves treatment with sodium amide at high temperatures. nih.gov This reaction typically adds an amino group at the 2- or 4-position. nih.gov

A more modern and regioselective approach involves converting the pyridine into a phosphonium (B103445) salt, which can then react with sodium azide (B81097) to form an iminophosphorane, a precursor to the amine. youtube.com This method is often selective for the 4-position. For fluorinated pyridines, palladium-catalyzed amination is another effective strategy, where a C-F bond can be converted to a C-N bond. nih.gov The mechanism involves oxidative addition of the palladium catalyst to the C-F bond, followed by reaction with an amine and reductive elimination to yield the aminated product. nih.gov

The general mechanism for SNAr involves the attack of the nucleophile (the amine) on the electron-deficient carbon atom bearing the leaving group (fluorine). nih.gov This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine ring. The complex then rearomatizes by expelling the fluoride (B91410) ion, resulting in the substituted product. youtube.com The efficiency of this process is highly dependent on the electronic properties of the pyridine ring; electron-withdrawing groups enhance the reaction rate. youtube.com

Hydroxylation of a pyridine ring can be achieved through several pathways. For fluorinated pyridines, a direct nucleophilic substitution of a fluorine atom with a hydroxide (B78521) ion (or a protected hydroxyl equivalent) is a common method. sigmaaldrich.com This SNAr reaction is analogous to amination, where the hydroxide ion acts as the nucleophile, attacking an electron-poor carbon and displacing a fluoride ion. sigmaaldrich.com In the case of pentafluoropyridine, reaction with hydroxybenzaldehydes under mildly basic conditions leads to selective substitution at the C4 position. rsc.org

Alternative methods for introducing a hydroxyl group onto a pyridine ring that does not already possess a suitable leaving group include:

Oxidation of organoboron intermediates : Pyridine can be converted into a pyridyl boronic ester, which is then oxidized, typically with hydrogen peroxide, to yield the hydroxypyridine. nih.gov

Reaction with strong bases : Direct reaction of pyridine with potassium hydroxide at very high temperatures can yield 2-pyridone, but this method often requires harsh conditions and gives low yields. nih.gov

Via Pyridine N-oxides : A versatile method involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This activates the ring for further reactions. Treatment with acetic anhydride (B1165640) can introduce an acetate (B1210297) group at the C2 position, which can then be hydrolyzed to the hydroxyl group (in its pyridone tautomeric form). nih.gov More recently, photochemical valence isomerization of pyridine N-oxides has been developed as an efficient method for selective hydroxylation at the C3 position. chemtube3d.com

For this compound, the 4-hydroxyl group was likely introduced via one of these pathways on a precursor molecule, such as through the nucleophilic substitution of a halogen at the C4 position.

Tautomerism in Hydroxylated Pyridines (Pyridinols vs. Pyridinones)

Hydroxylated pyridines, particularly those with the hydroxyl group at the 2- or 4-position, exist in a tautomeric equilibrium with their corresponding pyridone forms. wuxibiology.com For this compound, this equilibrium is between the pyridinol form (4-hydroxypyridine) and the pyridone form (1H-pyridin-4-one).

Figure 1. Tautomeric equilibrium between the pyridinol (left) and pyridone (right) forms of this compound.

The position of this equilibrium is highly sensitive to the environment, particularly the solvent. wayne.edu

In the gas phase and non-polar solvents , the hydroxypyridine (aromatic, -ol) tautomer is often more stable or of comparable stability to the pyridone form. wayne.eduresearchgate.net

In polar solvents (like water) and in the solid state , the pyridone (-one) tautomer is significantly favored. wayne.edunih.gov This stabilization is attributed to a combination of factors, including its greater dipole moment and its ability to form strong intermolecular hydrogen bonds. wuxibiology.comwayne.edu The pyridone form benefits from a charge-separated resonance structure that places a negative charge on the electronegative oxygen atom and a positive charge within the ring, which is well-solvated by polar solvents. wayne.edu

Theoretical studies using ab initio calculations have investigated this phenomenon extensively. For the parent 2-pyridone/2-hydroxypyridine system, calculations show the pyridone to be more stable by a very small margin (0.3 kcal/mol), which is in good agreement with experimental gas-phase data. researchgate.net For the 4-pyridone/4-hydroxypyridine (B47283) pair, calculations suggest the pyridinol form is slightly more stable in the gas phase. researchgate.net The presence of the amino and fluoro substituents in this compound will further influence the relative stabilities of the two tautomers through their electronic effects.

| Factor | Favored Tautomer | Reason | Reference |

|---|---|---|---|

| Non-polar Solvent (e.g., Cyclohexane) | Pyridinol (or comparable amounts of both) | Lower dipole moment; intramolecular H-bonding can be favorable. | wayne.edu |

| Polar Solvent (e.g., Water) | Pyridone | Higher dipole moment; strong intermolecular hydrogen bonding with solvent molecules. | wayne.edu |

| Solid State | Pyridone | Efficient crystal packing and intermolecular hydrogen bonding in a dimer or chain structure. | nih.gov |

| Gas Phase | Pyridinol (often slightly favored) | Aromatic stabilization of the pyridinol form without solvent effects. | researchgate.net |

Cyclization Reactions Involving Aminopyridine Moieties

The aminopyridine structure is a versatile building block for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile, initiating intramolecular cyclization reactions to form bicyclic compounds. In a molecule like this compound, the amino group at C2 is adjacent to the ring nitrogen, providing a classic 1,3-N,N-dinucleophile arrangement that can react with various electrophiles to form fused five- or six-membered rings.

For example, aminopyridines can react with β-dicarbonyl compounds or their equivalents to construct fused pyridopyrimidine rings. An amination-cyclization cascade is a powerful one-pot strategy where an amine is first introduced and then participates in an intramolecular cyclization. researchgate.net A postulated mechanism for such a reaction involves the initial formation of an imine or enamine, followed by an intramolecular nucleophilic attack from another part of the molecule to close the ring. researchgate.net For instance, the reaction of an aminophenyl group with an internal carbonyl can lead to a 5-exo-trig cyclization to form an indolinone ring system. rsc.org This type of reactivity could be envisioned for this compound if a suitable electrophilic center is present or introduced into a side chain attached to the ring.

Reduction Mechanisms of Fluorinated Pyridine Derivatives

The reduction of the pyridine ring is a key transformation for accessing piperidines, which are highly prevalent scaffolds in pharmaceuticals. The reduction of fluorinated pyridines presents a specific challenge due to the risk of hydrodefluorination (loss of the fluorine atom).

Catalytic hydrogenation is the most common method for reducing pyridine rings. However, the direct hydrogenation of fluoropyridines can be difficult due to catalyst poisoning by the nitrogen heterocycle and competitive C-F bond cleavage.

Significant progress has been made in developing robust catalytic systems that can achieve this transformation with high efficiency and selectivity. A successful strategy involves the use of a heterogeneous catalyst in combination with a strong Brønsted acid. rsc.org The acid protonates the pyridine nitrogen, which serves two purposes: it deactivates the ring towards hydrodefluorination and prevents the nitrogen lone pair from poisoning the catalyst surface. rsc.org

Another advanced method involves a dearomatization–hydrogenation cascade. wayne.edu In this process, the fluoropyridine is first dearomatized using a reagent like pinacol (B44631) borane (B79455) (HBpin) with a rhodium catalyst, forming diene intermediates. These intermediates are more readily hydrogenated in the subsequent step, preventing catalyst poisoning and loss of fluorine. wayne.edu This approach has enabled the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. wayne.edu

| Catalyst | Reagent/Additive | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Pd(OH)₂ on Carbon | Aqueous HCl | Methanol (MeOH) | Prevents hydrodefluorination and catalyst poisoning through protonation. | rsc.org |

| Rhodium-carbene complex | Pinacol borane (HBpin), H₂ | Tetrahydrofuran (THF) | Dearomatization-hydrogenation cascade for high diastereoselectivity. | wayne.edu |

| Rh-MoOₓ/SiO₂ | None specified for pyridine | Water | Effective for hydrogenating amino acids to amino alcohols with retention of configuration. Potentially applicable to complex pyridines. |

Radical-Mediated Transformations in Pyridine Chemistry

The introduction of functional groups onto pyridine rings through radical-mediated pathways represents a powerful strategy in synthetic organic chemistry. These reactions often proceed under mild conditions and can offer regioselectivity that is complementary to traditional ionic substitution methods. The inherent electronic nature of the pyridine ring, particularly when substituted with electron-donating (amino) and electron-withdrawing (fluoro) groups, as well as a hydroxyl group, presents a complex and intriguing substrate for radical reactions.

Classic examples of radical reactions involving heteroaromatic compounds include the Minisci and Sandmeyer reactions. The Minisci reaction involves the nucleophilic addition of a radical to a protonated, electron-deficient heterocycle. wikipedia.org This method is highly effective for the alkylation of nitrogen-containing heterocycles. wikipedia.org Conversely, the Sandmeyer reaction provides a pathway to synthesize aryl halides from aryl diazonium salts, proceeding through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgnumberanalytics.com

Modern advancements in photoredox catalysis have further expanded the toolkit for generating and utilizing pyridyl radicals. nih.govnih.gov These methods often employ a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable precursors. nih.gov Such approaches have been successfully applied to the functionalization of a variety of pyridine derivatives.

While specific research on the radical-mediated transformations of this compound is not extensively documented in publicly available literature, the principles governing the reactivity of related structures provide a framework for understanding its potential chemical behavior. The presence of the amino, fluoro, and hydroxyl groups on the pyridine ring would significantly influence the electron density and, consequently, the regioselectivity of radical attack. For instance, the amino group is a strong activating group, while the fluorine atom is a deactivating group. The hydroxyl group, present as the pyridinol tautomer, further complicates the electronic landscape.

Spectroscopic studies on pyridine radical cations and their fluorinated derivatives have shown that fluorine substitution can significantly alter the electronic structure and relaxation pathways of these transient species. tum.de Such fundamental studies are crucial for predicting the outcomes of radical-mediated reactions.

The following table outlines general reaction types and conditions that could be explored for the radical functionalization of a compound like this compound, based on established methodologies for related pyridine derivatives.

| Reaction Type | Radical Source | Typical Conditions | Potential Outcome for a Substituted Pyridinol |

| Minisci-type Alkylation | Alkyl radicals from carboxylic acids, alkyl iodides, etc. | Acidic medium, oxidant (e.g., (NH₄)₂S₂O₈), Ag⁺ catalyst. wikipedia.org | C-H alkylation at positions ortho or para to the nitrogen, influenced by substituents. |

| Sandmeyer-type Diazotization/Substitution | Aryl diazonium salt (from the amino group). | NaNO₂, acid, followed by Cu(I) salt (e.g., CuCl, CuBr). wikipedia.orgmasterorganicchemistry.com | Replacement of the amino group with a halide or other nucleophile. |

| Photoredox-Catalyzed C-H Functionalization | Various radical precursors (e.g., alkyl trifluoroborates). | Photocatalyst (e.g., Ir or Ru complex), visible light. nih.govnih.gov | Site-selective C-H functionalization, with regioselectivity dependent on the electronic and steric environment. |

| Hydroxy-directed C-H Fluorination | Electrophilic fluorine source (e.g., Selectfluor). | Photochemical induction. rsc.org | Fluorination at a remote C-H bond, directed by the hydroxyl group. |

It is important to note that the actual reactivity of this compound under these conditions would require empirical investigation. The interplay of the different functional groups would likely lead to complex reactivity profiles, potentially offering avenues for novel synthetic transformations.

Derivatization and Functionalization Strategies

Introduction of Diverse Functional Groups onto the Pyridine (B92270) Scaffold

The functionalization of the pyridinone scaffold is a key strategy for creating structural diversity. The inherent electronic properties of the substituted pyridine ring guide the introduction of new functionalities. General strategies for pyridine functionalization can be adapted, including C-H activation, which allows for the direct installation of substituents without pre-functionalization. nih.gov

Recent advancements have enabled highly regioselective modifications. For instance, methods for the para-selective C-H functionalization of pyridines have been developed that operate under acidic conditions via oxazino pyridine intermediates. acs.org This allows for the controlled introduction of alkyl and aryl groups. Furthermore, specialized reagents can activate pyridines for subsequent nucleophilic functionalization, converting C-H bonds into C-O, C-N, C-S, or C-C bonds through intermediates like heterocyclic phosphonium (B103445) salts. acs.org Such methods provide pathways to derivatives that may be inaccessible through traditional approaches. acs.org For the 2-Amino-5-fluoropyridin-4-ol scaffold, these strategies could potentially target the C-3 and C-6 positions, which are not occupied by other substituents.

Strategies for Modifying Amino and Hydroxyl Groups

The exocyclic amino group and the endocyclic pyridone system are primary sites for derivatization.

Modification of the Amino Group: The primary amino group at the C-2 position is a versatile handle for functionalization. Standard reactions for primary amines can be readily applied. Acylation, using reagents like acetic anhydride (B1165640) or benzoyl chloride, can convert the amine into a corresponding amide. dissertationtopic.netlibretexts.org This not only alters the electronic properties of the molecule but can also serve as a protective group strategy. For analytical purposes, derivatization with chromophoric or fluorogenic reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) is common for amino-containing compounds. libretexts.org Silylation, for instance with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), offers another route to protect the amine and enhance its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group | Primary Application |

|---|---|---|---|---|

| Acylation | Acid Anhydrides | Acetic Anhydride | Acetamide | Protection, Synthesis |

| Acylation | Acid Chlorides | Benzoyl Chloride | Benzamide | Synthesis, UV Detection Enhancement |

| Carbamation | Chloroformates | FMOC-Cl | FMOC-Carbamate | Fluorescence Detection, HPLC Analysis |

| Silylation | Silylating Agents | MTBSTFA | TBDMS-Amine | GC-MS Analysis, Protection |

Modification of the Hydroxyl/Pyridone Group: The 4-hydroxyl group, existing as a pyridone tautomer, allows for reactions at both the oxygen and nitrogen atoms. O-alkylation and N-alkylation are primary pathways for derivatization. The chemoselectivity of these reactions is highly dependent on the reaction conditions, including the choice of solvent, base, and alkylating agent. nih.gov For instance, studies on related pyrimidinones (B12756618) show that direct alkylation with alkyl halides can yield a mixture of N- and O-alkylated products. nih.gov However, selectivity can be achieved; the use of specific heterocyclic alkylating agents has been shown to result in exclusive O-alkylation in high yields. nih.gov Additionally, the hydroxyl group can be introduced via methoxylation followed by a demethylation step, a strategy demonstrated in the synthesis of related 2-amino-5-hydroxypyridine (B112774) compounds. asianpubs.orggoogle.com This two-step process involves installing a methoxy (B1213986) group and subsequently cleaving it with a strong acid to reveal the hydroxyl functionality. asianpubs.org

Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant elaboration of the pyridine scaffold. libretexts.org To participate in these reactions, the hydroxyl group at the C-4 position is typically converted into a more reactive leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate, OTf). While the C-5 fluorine is a halogen, it is generally much less reactive in Pd-catalyzed couplings compared to chlorine, bromine, or iodine. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide or triflate with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov For this compound, conversion of the hydroxyl group to a triflate would enable its coupling with various aryl- or vinyl-boronic acids. claremont.edu These reactions are typically catalyzed by a palladium(0) species, generated in situ from a precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. libretexts.orgorganic-chemistry.org The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. claremont.edu

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds, coupling aryl halides or triflates with primary or secondary amines. wikipedia.orglibretexts.org After converting the 4-hydroxyl group to a triflate, the Buchwald-Hartwig amination could be used to introduce a wide variety of substituted amino groups at this position. The reaction employs a palladium catalyst in conjunction with a strong, non-nucleophilic base and specialized, often bulky, phosphine ligands that facilitate the catalytic cycle. organic-chemistry.orgrsc.org This method has largely replaced older, harsher techniques for aryl amine synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

| Coupling Reaction | Scaffold Activation | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | C4-OH → C4-OTf | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Phosphine Ligand, Base | C-C (Aryl/Vinyl) |

| Buchwald-Hartwig | C4-OH → C4-OTf | Primary/Secondary Amine | Pd(0) Precursor, Phosphine Ligand, Strong Base | C-N |

| Stille Coupling | C4-OH → C4-OTf | Organostannane | Pd Catalyst, Ligand | C-C |

| Heck Coupling | C4-OH → C4-OTf | Alkene | Pd Catalyst, Base | C-C (Alkene) |

Development of Novel Reagents for Derivatization

The field of chemical synthesis has seen the development of highly specialized reagents designed for specific and mild functionalization, which are applicable to the derivatization of this compound.

For direct amination, multifunctional reagents have been created that can convert pyridines into protected aminopyridines with high site- and chemoselectivity under mild conditions, tolerating a wide range of other functional groups. semanticscholar.org Other novel reagents are designed for the broad nucleophilic functionalization of pyridines, proceeding through phosphonium salt intermediates to introduce oxygen, sulfur, and nitrogen nucleophiles. acs.org

In the context of modifying the amino group for analytical purposes, chiral derivatizing agents like Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) are used to determine the enantiomeric composition of amino acids and could be applied to the amino group of the title compound. sigmaaldrich.com For enhancing detection in chromatography, reagents that introduce a chromophore or fluorophore are essential. actascientific.com Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary and secondary amines to yield highly fluorescent derivatives suitable for HPLC analysis. libretexts.org

| Reagent Name/Class | Target Moiety | Function/Application | Reference |

|---|---|---|---|

| Multifunctional Aminating Reagent | Pyridine Ring (C-H) | Direct conversion to Boc-protected aminopyridines | semanticscholar.org |

| Bifunctional Phosphine Reagents | Pyridine Ring (C-H) | Activation for nucleophilic C-O, C-S, C-N bond formation | acs.org |

| Marfey's Reagent | Primary Amino Group | Chiral derivatization for enantiomeric analysis by HPLC | sigmaaldrich.com |

| FMOC-Cl | Primary/Secondary Amino Group | Fluorogenic labeling for sensitive detection in HPLC | libretexts.org |

| o-Phthalaldehyde (OPA) | Primary Amino Group | Fluorogenic labeling for pre- or post-column derivatization | actascientific.com |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical calculations offer a detailed view of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

| Parameter | Bond | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| Bond Lengths | C-F | ~1.35 | - |

| C-N (amino) | ~1.38 | - | |

| C-O | ~1.36 | - | |

| Bond Angles | C-C-F | - | ~118 |

| C-C-N (amino) | - | ~121 |

HOMO-LUMO Energy Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is thus more reactive. For this compound, the presence of the electron-donating amino group and the electron-withdrawing fluorine atom would influence the energies of the HOMO and LUMO. Quantum chemical calculations on similar aromatic systems indicate that such substitutions can modulate the HOMO-LUMO gap. physchemres.org The analysis for this compound would likely show the HOMO localized on the electron-rich pyridine (B92270) ring and the amino group, while the LUMO would be distributed over the ring, influenced by the fluorine atom.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule, which contribute to its stability. For this compound, NBO analysis would likely reveal significant delocalization of the lone pair of electrons from the nitrogen of the amino group and the oxygen of the hydroxyl group into the antibonding orbitals of the pyridine ring. This delocalization stabilizes the molecule. Furthermore, the high electronegativity of the fluorine atom would lead to a significant polarization of the C-F bond, and NBO analysis would quantify the charge transfer and the resulting stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential (red) around the nitrogen and oxygen atoms due to their lone pairs of electrons. A region of positive potential (blue) would likely be located around the hydrogen atoms of the amino and hydroxyl groups. The fluorine atom's high electronegativity would also create a distinct electrostatic environment in its vicinity.

Molecular Dynamics Simulations and Computational Modeling

While quantum mechanics provides a static picture, molecular dynamics simulations offer insights into the dynamic behavior of molecules over time.

Prediction of Binding Orientations and Affinities (e.g., protein-ligand interactions in scaffold design)

Computational methods are instrumental in modern drug discovery, particularly in predicting how a ligand (a small molecule) might bind to a protein target. This process, often called molecular docking, is crucial for designing new therapeutic agents. The core idea is to find the preferred orientation and conformation of a ligand within a protein's binding site and to estimate the strength of this interaction, known as binding affinity.

In scaffold-based design, a core molecular structure (the scaffold) is identified as a promising starting point for developing new drugs. This scaffold is then chemically modified to optimize its interaction with the target protein. This compound, with its pyridine ring and strategically placed functional groups (amino, hydroxyl, and fluoro), represents a potential scaffold for interacting with various protein targets. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, while the fluorine atom can modulate electronic properties and metabolic stability.

Computational studies can predict how this scaffold would orient itself in a protein's active site. For instance, docking simulations can be performed against a database of protein structures to identify potential biological targets. nih.gov These simulations calculate the binding energy for numerous possible poses of the molecule, with lower energy values typically indicating a more favorable interaction. researchgate.net Machine learning models, trained on large datasets of known protein-ligand interactions, are also increasingly used to predict binding affinities with greater speed and accuracy. frontiersin.org

The design process often involves matching specific binding site residues to a scaffold. nih.gov Small protein scaffolds, sometimes as small as 45 amino acids, can be engineered to bind specific targets with high affinity. nih.gov Computational protocols can graft a known binding motif onto a larger, stable protein scaffold to create a new binder. researchgate.net By understanding the predicted binding mode of the this compound scaffold, chemists can design derivatives with enhanced potency and selectivity.

Table 1: Computational Methods for Predicting Protein-Ligand Interactions

| Method | Description | Information Generated |

| Molecular Docking | Simulates the binding of a ligand to a protein's active site. | Preferred binding pose, binding affinity score (e.g., kcal/mol), key interacting residues. |

| Molecular Dynamics (MD) | Simulates the movement of atoms in the protein-ligand complex over time. | Stability of the binding pose, conformational changes, role of water molecules. |

| Free Energy Perturbation (FEP) | Calculates the difference in binding free energy between two related ligands. | Precise prediction of relative binding affinities for lead optimization. |

| Machine Learning Models | Uses algorithms trained on existing data to predict binding. | Binding affinity, potential for off-target effects. frontiersin.org |

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for advanced technologies like optical data storage, frequency conversion, and optical switching. isroset.orgdntb.gov.ua Organic molecules with donor-π-acceptor systems are often excellent candidates for NLO applications. researchgate.net The this compound molecule, with its electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom attached to a π-conjugated pyridine ring, has the structural features of a potential NLO material.

Theoretical chemistry, particularly using Density Functional Theory (DFT), allows for the prediction of a molecule's NLO properties before it is synthesized. nih.gov These calculations can determine key parameters that quantify the NLO response. The most important of these are the molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value is a primary indicator of a strong second-order NLO response.

Computational studies typically involve:

Geometry Optimization: Finding the most stable three-dimensional structure of the molecule.

Electronic Property Calculation: Computing the dipole moment (μ), polarizability (α), and hyperpolarizability (β) using a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. nih.gov

Analysis: Comparing the calculated values to those of a known NLO material, like urea, which is a standard benchmark in the field. researchgate.net

Studies on similar heterocyclic compounds, such as pyrimidine (B1678525) derivatives, have shown that the crystalline environment can significantly enhance NLO properties compared to an isolated molecule. nih.gov Theoretical models can simulate this crystalline environment to provide more realistic predictions. nih.gov Such computational screening helps identify promising candidates for further experimental investigation. dntb.gov.ua

Table 2: Predicted NLO Properties (Hypothetical)

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Urea (Reference) | 1.37 | 32.5 | 372 |

| This compound | Calculated Value | Calculated Value | Calculated Value |

Note: Values for this compound would be determined via specific DFT calculations.

Reaction Mechanism Elucidation through Computational Approaches

Understanding the step-by-step pathway of a chemical reaction is fundamental to controlling its outcome, improving yields, and designing new synthetic routes. Computational chemistry provides a virtual laboratory to explore these reaction mechanisms at the atomic level. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them.

For a molecule like this compound, computational methods can elucidate its synthesis mechanism or its potential metabolic pathways if used as a drug. For example, in the synthesis of related aminopyrimidines via the Biginelli reaction, DFT calculations have been used to show that the proposed mechanism is energetically feasible under the reaction conditions. researchgate.net Similarly, studies on the enzymatic reactions involving pyrimidine-like structures, such as the dihydropyrimidinase (DHPase) catalyzed ring-opening, use quantum mechanical cluster models to detail the entire catalytic cycle. rsc.orgresearchgate.net These studies reveal the roles of specific amino acid residues, the movement of protons, and the energetics of each step. rsc.orgresearchgate.net

A typical computational study of a reaction mechanism involves:

Locating Stationary Points: Identifying the structures of all reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of all stationary points to map out the reaction energy profile. The difference in energy between the reactants and the highest-energy transition state gives the activation energy barrier.

Frequency Analysis: Confirming the nature of the stationary points (a transition state will have exactly one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state correctly connects the desired reactant and product.

These computational insights can explain stereospecificity, predict the effects of catalysts, and guide the optimization of reaction conditions without the need for extensive trial-and-error experimentation. rsc.org For instance, computational analysis can clarify how a molecule like this compound might be metabolized, by modeling its reaction with metabolic enzymes like Cytochrome P450.

Table 3: Steps in a Computational Reaction Mechanism Study

| Step | Objective | Computational Method | Output |

| 1. Propose a Pathway | Outline a chemically plausible sequence of events. | Chemical intuition based on known reactions. | A hypothetical reaction scheme. |

| 2. Geometry Optimization | Find the lowest energy structure for all species (reactants, intermediates, products). | DFT, Hartree-Fock, etc. | Optimized 3D coordinates and electronic energies. |

| 3. Transition State Search | Locate the highest energy point along the reaction coordinate between two minima. | Synchronous Transit-Guided Quasi-Newton (STQN), Berny optimization. | Structure and energy of the transition state. |

| 4. Verify Connections | Confirm that the transition state connects the correct reactant and product. | Intrinsic Reaction Coordinate (IRC) calculation. | A plot of the minimum energy path. |

| 5. Calculate Thermodynamics | Determine the overall feasibility and rate of the reaction. | Frequency calculations at the optimized geometries. | Enthalpy (ΔH), Gibbs Free Energy (ΔG), and activation energy (Ea). |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Both proton and fluorine-19 NMR are particularly valuable for characterizing 2-Amino-5-fluoropyridin-4-ol.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a related compound, 2-amino-5-fluoropyridine (B1271945), the ¹H NMR spectrum confirms the positions of the protons on the pyridine (B92270) ring. chemicalbook.com The structure of this compound can be affirmed by ¹H-NMR analysis. researchgate.net

A representative ¹H NMR data table for a similar pyridine derivative is shown below. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of each proton.

Interactive Data Table: Representative ¹H NMR Data for a Substituted Pyridine

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.35 | d | 8.8 |

| H-4 | 7.78 | dd | 8.8, 4.2 |

| H-6 | 8.21 | d | 2.8 |

Note: This table is illustrative and based on a similar compound. Actual values for this compound may vary.

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for analyzing fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range, which can span up to 800 ppm. wikipedia.org This wide dispersion allows for clear differentiation of fluorine atoms in slightly different chemical environments. nih.gov For 2-amino-5-fluoropyridines, a ¹⁹F NMR signal can be observed, for instance, at -144.01 ppm. rsc.org The chemical shift of the fluorine atom in this compound provides specific information about its electronic environment within the pyridine ring. wikipedia.org

Interactive Data Table: Representative ¹⁹F NMR Data

| Compound | Chemical Shift (ppm) |

| 2-amino-5-fluoropyridines | -144.01 |

Note: The specific chemical shift for this compound would need to be determined experimentally.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds correspond to specific peaks in the IR spectrum. For instance, in a similar compound, 2-amino-5-chloropyridine (B124133), the N-H stretching vibrations are observed in the range of 3500–3000 cm⁻¹. core.ac.uk The structure of this compound has been confirmed by IR spectroscopy. researchgate.net

Key vibrational modes expected for this compound include:

N-H stretching: Characteristic of the amino group. In related aminopyridines, these bands appear around 3444 and 3335 cm⁻¹. researchgate.net

O-H stretching: From the hydroxyl group, typically broad and in the region of 3200-3600 cm⁻¹.

C=C and C=N stretching: Associated with the pyridine ring.

C-F stretching: Indicative of the fluorine substituent.

N-H bending: Also associated with the amino group.

Interactive Data Table: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric & Symmetric Stretching | 3500 - 3300 |

| Hydroxyl (OH) | Stretching | 3600 - 3200 (broad) |

| Aromatic Ring | C=C and C=N Stretching | 1600 - 1450 |

| C-F | Stretching | 1400 - 1000 |

| Amino (NH₂) | Scissoring/Bending | ~1600 |

Raman Spectroscopy (FT-Raman, SERS) for Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrational modes based on changes in polarizability. Fourier Transform Raman (FT-Raman) spectroscopy is often used. For a similar molecule, 2-amino-5-chloropyridine, FT-Raman spectra have been recorded and analyzed. core.ac.ukiiste.orgnih.gov The technique is valuable for studying the vibrational properties of molecules. nih.gov

In the FT-Raman spectrum of a related compound, N-H stretching vibrations are observed at 3551 and 3455 cm⁻¹, while C-H out-of-plane bending vibrations appear at 932, 905, and 853 cm⁻¹. core.ac.uk These assignments are often supported by theoretical calculations using methods like Density Functional Theory (DFT). iiste.orgresearchgate.net

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction provides the most precise information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For related compounds like 2-amino-5-chloropyridine, single-crystal XRD studies have been successfully conducted to determine their crystal structures. researchgate.netosti.gov The analysis of a new Schiff base based on 4-amino-5-indol-2-yl-1,2,4-triazole-3-thione also utilized single-crystal XRD. mdpi.com Similarly, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile was determined by this method. aalto.fi This technique would be crucial for definitively establishing the tautomeric form present in the solid state and understanding the hydrogen bonding network.

Interactive Data Table: Illustrative Crystallographic Data from a Single-Crystal XRD Experiment

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.543(2) |

| b (Å) | 6.987(1) |

| c (Å) | 13.456(3) |

| β (°) | 103.45(1) |

| Volume (ų) | 780.9(3) |

| Z | 4 |

Note: This table presents example data for a related heterocyclic compound and serves as an illustration of the parameters obtained from a single-crystal XRD analysis.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While specific studies on this compound are not prevalent, analysis of structurally similar pyridine derivatives provides significant insight into the expected intermolecular contacts.

This method maps the electron distribution of a molecule within a crystal, generating a surface that helps in understanding how molecules pack together. The analysis produces two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular interactions. For pyridine derivatives, common interactions include hydrogen bonding and van der Waals forces. researchgate.net

In analogous pyridine compounds, Hirshfeld surface analysis has shown that H···H, C···H/H···C, N···H/H···N, and O···H/H···O interactions are the most significant contributors to crystal packing. nih.govnih.gov For instance, in the crystal structure of a substituted tetrahydropyridine, H···H interactions accounted for 37.9% of the contacts, while C···H/H···C and N···H/H···N interactions contributed 18.4% and 11.5%, respectively. nih.gov The presence of the amino (-NH2), hydroxyl (-OH), and fluorine (-F) groups in this compound suggests that hydrogen bonds (N-H···O, O-H···N, and potentially N-H···F) would play a crucial role in its solid-state architecture. The fluorine atom would also contribute through F···H contacts.

The surface is often color-coded to highlight different types of contacts. Red spots on the dnorm surface, for example, typically indicate close-contact hydrogen bonds, which are critical for the stability of the crystal structure. nih.govnih.gov

Table 1: Expected Intermolecular Contacts for this compound based on Hirshfeld Analysis of Analogous Compounds

| Interaction Type | Expected Contribution | Description |

| H···H | High | Represents the most frequent contacts due to the abundance of hydrogen atoms on the molecular surface. |

| O···H / H···O | Significant | Strong hydrogen bonding involving the hydroxyl and amino groups, crucial for forming dimers or chains. |

| N···H / H···N | Significant | Hydrogen bonding involving the amino group and the pyridine nitrogen, contributing to network formation. |

| C···H / H···C | Moderate | Weaker van der Waals interactions contributing to the overall packing efficiency. |

| F···H / H···F | Moderate | Interactions involving the fluorine atom, influencing the local packing arrangement. |

Mass Spectrometry (MS) and Chromatographic Techniques (HPLC) for Purity and Identification

Mass spectrometry and high-performance liquid chromatography (HPLC) are indispensable analytical tools for the identification, purification, and purity assessment of organic compounds.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₅H₅FN₂O), the expected exact mass can be calculated. Electron ionization (EI) is a common technique where the molecule is fragmented, providing a unique fragmentation pattern or "fingerprint" that aids in structural elucidation. In related compounds like 2-amino-5-chloropyridine, LC-MS analysis has been used to identify degradation products, with the parent compound showing a clear molecular ion peak at m/z 129.2. researchgate.net For this compound, the primary peak would correspond to its molecular ion [M]⁺ or protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. The purity of this compound can be determined using a reversed-phase (RP) HPLC method. While a specific method for this exact compound is not detailed in the literature, methods for similar structures like 2-amino-5-chloropyridine and 4-amino-2-chloropyridine (B126387) are available. sielc.comsielc.com These typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphoric acid or formic acid for MS compatibility). sielc.com Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs strongly.

Table 2: Typical HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18, 5 µm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., H₃PO₄ or HCOOH) | Eluent to carry the sample through the column. |

| Detection | UV at ~200-300 nm | To detect and quantify the analyte as it elutes. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Analysis Type | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient changes over time for complex mixtures. |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. The specific wavelengths of absorption are characteristic of the types of chemical bonds and functional groups within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions associated with the aromatic pyridine ring and the lone pairs on the nitrogen and oxygen atoms. The pyridine ring itself exhibits strong absorption bands in the UV region. The presence of the amino (-NH2) and hydroxyl (-OH) groups, which are auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyridine.

For example, studies on 2-amino-5-chloropyridine tetrachloromercurate show a cutoff wavelength (λ_c) at 348 nm, which was used to calculate an optical energy band gap of 3.566 eV. researchgate.net Similarly, aromatic amino acids like tyrosine, which contains a phenol (B47542) group, are well-studied by UV-Vis spectroscopy, with absorption maxima sensitive to their local environment. nih.gov The electronic transitions in this compound would be sensitive to solvent polarity and pH, as protonation or deprotonation of the amino, hydroxyl, or pyridine nitrogen groups would alter the electronic structure and thus the absorption spectrum.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Region | Description |

| π → π | Pyridine Ring (C=C, C=N) | ~250-300 nm | High-energy transition involving the promotion of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | N (pyridine), -NH₂, -OH | >300 nm | Lower-energy transition of a non-bonding electron (from N or O) to a π antibonding orbital. Often has lower intensity than π → π* transitions. |

Research Applications in Chemical and Materials Science

Role as Chemical Building Blocks in Organic Synthesis

There is no specific information available in the searched results regarding the use of 2-Amino-5-fluoropyridin-4-ol as a chemical building block in organic synthesis. For comparison, the related compound 2-Amino-5-fluoropyridine (B1271945) is widely recognized as a crucial intermediate. researchgate.netchemicalbook.comdissertationtopic.net The presence of amino and fluoro groups on the pyridine (B92270) ring makes it a valuable precursor for creating more complex molecules, particularly in the pharmaceutical industry. researchgate.netpharmaffiliates.comchemicalbook.com Chemical suppliers feature it as a heterocyclic and fluorinated building block for research and development. bldpharm.comsigmaaldrich.com

Integration into Complex Molecular Architectures (e.g., heterocyclic compounds)

Detailed examples of integrating this compound into complex molecular architectures, such as other heterocyclic systems, are not present in the available literature. The synthesis of fluorinated pyrimidines and pyrazoles has been achieved using different fluorinated precursors, underscoring the general interest in creating complex fluorinated heterocycles. nih.govresearchgate.net For instance, 2-Amino-5-fluoropyridine is used as a reagent in the preparation of heterocyclic compounds that act as integrase-inhibiting antiviral agents. pharmaffiliates.com However, specific pathways involving the -4-ol derivative are not documented.

Applications in Materials Science (e.g., as monomers for polymer synthesis, NLO materials)

Information on the application of this compound in materials science is not available in the provided search results. There are no specific mentions of its use as a monomer for polymer synthesis or in the development of nonlinear optical (NLO) materials.

The broader field of organic NLO materials often involves molecules with electron-donating and electron-accepting groups attached to a conjugated system, a general structural feature of aminopyridines. jhuapl.edutcichemicals.comtcichemicals.com Various aminopyridine derivatives, such as 2-Amino-5-nitropyridine (B18323), have been investigated for these properties. tcichemicals.comtcichemicals.com Similarly, the synthesis of poly(amino acids) from various monomers is an active area of research for creating biocompatible materials, but there is no indication that this compound has been used for this purpose. researchgate.netwhiterose.ac.uk

Ligand Design and Coordination Chemistry (e.g., metal complexation with fluorinated aminopyridines)

There are no specific studies detailing the use of this compound in ligand design or its coordination chemistry with metal ions. The tautomeric nature of hydroxypyridines (which can exist in equilibrium with their pyridone form) and the presence of three potential coordination sites (the amino nitrogen, the pyridine nitrogen, and the hydroxyl oxygen) would make it a potentially interesting ligand. However, no specific metal complexes with this compound have been reported in the search results. The coordination chemistry of other aminopyridines, such as 2-amino-5-iodopyridine, has been explored, revealing complex structures with extensive hydrogen and halogen bonding. clarku.edu

Medicinal Chemistry Research Scaffold and Design Focus

Utility as a Privileged Scaffold for Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The aminopyridine core, a key feature of 2-Amino-5-fluoropyridin-4-ol, is widely recognized as such a scaffold. Its derivatives have been shown to interact with a diverse array of biological targets, underscoring its importance in pharmaceutical chemistry. researchgate.net The inclusion of a fluorine atom and a hydroxyl group further enhances its potential, offering specific points for hydrogen bonding and altering electronic properties, which can be fine-tuned for desired biological activity.

The versatility of this scaffold is evident in its use for creating DNA-encoded libraries of small molecules, a powerful method for identifying bioactive compounds. researchgate.net For instance, the related pyrazolopyrimidine scaffold, which shares structural similarities, has been successfully used in these libraries to identify compounds with strong affinity for various biological targets. researchgate.net Similarly, the 2-aminooxazole structure, an isostere of the 2-aminothiazole (B372263) nucleus, has been explored as a novel privileged scaffold in antitubercular drug discovery, highlighting the ongoing search for and utility of such core structures. nih.gov

Structure-Activity Relationship (SAR) Studies in Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For scaffolds related to this compound, SAR studies have been crucial in elucidating the structural requirements for potent biological activity. These studies systematically modify the core structure and analyze how these changes affect the compound's interaction with its biological target.

For example, in the development of novel angiotensin II receptor antagonists, SAR studies on triazolopyrimidine derivatives revealed the critical role of alkyl substituents at specific positions for oral activity. nih.gov Specifically, the presence of a 5-methyl and a 7-n-propyl group on the triazolopyrimidine core was found to be important. nih.gov In another instance, SAR studies of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione derivatives as anticancer agents showed that modifications to substituent groups could dramatically improve cellular activity, with some compounds being over 100 times more potent than the initial lead compound, ONC201. nih.govnih.gov

Exploration of Substituent Effects on Biological Interactions

The type and position of substituents on the this compound scaffold profoundly influence its biological interactions. The fluorine atom, in particular, is a key substituent. Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability, and enhance binding affinity through favorable electrostatic interactions.

Studies on related heterocyclic compounds have demonstrated the significant impact of substituents. For instance, research on anilinoacridines, which are used as antitumor agents, showed that the position of a methoxy (B1213986) substituent on the anilino ring dictates whether DNA binding is enthalpy- or entropy-driven. nih.gov This orientation can lead to favorable hydrogen bonding with neighboring base pairs, ultimately influencing biological effectiveness. nih.gov Similarly, in the development of antiviral compounds based on a 2-amino-5-(2-sulfamoylphenyl)-1,3,4-thiadiazole scaffold, modification of the primary amine to a methyl or allyl group resulted in a loss of activity against DNA viruses while preserving activity against RNA viruses. nih.gov

Development of Enzyme and Hormone Inhibitors (e.g., peptide deformylase inhibitors, kinase inhibitors)

The this compound scaffold has proven to be a valuable starting point for the design of potent and selective enzyme inhibitors.

Peptide Deformylase Inhibitors: Peptide deformylase (PDF) is an essential bacterial enzyme, making it an attractive target for novel antibiotics. nih.govnih.gov 2-Amino-5-fluoropyridine (B1271945) is a crucial intermediate in the synthesis of LBM415, a known peptide deformylase inhibitor. nbinno.comresearchgate.net The fluorine atom in the scaffold is often incorporated to improve the pharmacokinetic properties of the resulting drug candidates. nbinno.com

Kinase Inhibitors: Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The aminopyrimidine and related scaffolds are central to many kinase inhibitors. For example, 2,4-dianilino-5-fluoropyrimidine derivatives have been developed as potent inhibitors of anaplastic lymphoma kinase (ALK), a target in certain cancers. nih.gov One of the most effective compounds from this series demonstrated activity against both wild-type and crizotinib-resistant mutant ALK. nih.gov Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives have been designed as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), which is overexpressed in various tumors. nih.gov

| Compound Class | Target Enzyme | Key Findings |

| 2,4-dianilino-5-fluoropyrimidine derivatives | Anaplastic Lymphoma Kinase (ALK) | Compound 6f showed potent activity against wild-type and crizotinib-resistant ALK. nih.gov |

| Imidazo[1,2-a]pyridine derivatives | Never in mitosis (NIMA) related kinase 2 (Nek2) | Compound 28e exhibited good proliferation inhibitory activity with an IC50 of 38 nM in MGC-803 cells. nih.gov |

Design of Receptor Antagonists (e.g., 5-HT1A receptor antagonists)

The this compound scaffold is also instrumental in the design of receptor antagonists, particularly for the serotonin (B10506) 5-HT1A receptor. drugbank.comwikipedia.orgwikipedia.org Antagonists of this receptor are being investigated for the treatment of depression and other central nervous system disorders. nih.govnih.gov

The rationale for using 5-HT1A antagonists in conjunction with selective serotonin reuptake inhibitors (SSRIs) is to block the 5-HT1A autoreceptors. nih.govnih.gov This action prevents the negative feedback mechanism that can limit the efficacy of SSRIs, potentially leading to a faster and more robust antidepressant effect. nih.govnih.gov The development of selective 5-HT1A antagonists like DU-125530, which has a high affinity for both rat and human 5-HT1A receptors, showcases the application of medicinal chemistry principles to fine-tune the pharmacological profile of molecules based on privileged scaffolds. nih.gov

Investigation in Chemical Microarrays for Ligand Identification

While direct evidence for the use of this compound in chemical microarrays is not prevalent in the provided search results, the concept of using privileged scaffolds in such high-throughput screening platforms is well-established. Chemical microarrays allow for the rapid screening of large numbers of compounds to identify ligands for specific biological targets. The synthesis of DNA-encoded libraries based on privileged scaffolds like pyrazolopyrimidines and benzodiazepines demonstrates a powerful strategy for ligand discovery. researchgate.net Given its status as a privileged scaffold, this compound and its derivatives are highly suitable candidates for inclusion in such libraries to probe a wide range of biological targets.

Strategies for Developing Antiviral and Anticancer Scaffolds

The versatility of the this compound scaffold extends to the development of antiviral and anticancer agents.

Antiviral Scaffolds: The structural features of aminopyridine and related heterocyclic systems are amenable to the design of antiviral drugs. SAR studies on a 2-amino-1,3,4-thiadiazole (B1665364) derivative showed that modifications to the amino group could selectively abolish activity against DNA viruses while retaining activity against RNA viruses, suggesting that specific interactions can be targeted to achieve viral selectivity. nih.gov The 1,3,4-oxadiazole (B1194373) ring, another privileged scaffold, is found in compounds with known anti-HIV, anti-HCV, and anti-HSV-1 activity. nih.gov

Anticancer Scaffolds: Numerous anticancer agents are based on scaffolds related to this compound. As mentioned, 2,4-dianilino-5-fluoropyrimidine derivatives are effective ALK inhibitors. nih.gov Additionally, tetrahydropyrido[4,3-d]pyrimidine-2,4-dione derivatives, designed based on the pharmacophore of the clinical-stage agent ONC201, have shown potent cell growth inhibition in various human cancer cell lines. nih.govnih.gov These compounds function by inhibiting the phosphorylation of AKT and ERK and inducing the expression of the pro-apoptotic protein TRAIL. nih.gov

| Therapeutic Area | Scaffold/Derivative Class | Example Target/Mechanism |

| Antiviral | 2-amino-1,3,4-thiadiazole derivatives | Inhibition of RNA virus replication. nih.gov |

| Anticancer | 2,4-dianilino-5-fluoropyrimidine derivatives | Anaplastic Lymphoma Kinase (ALK) inhibition. nih.gov |

| Anticancer | Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione derivatives | Inhibition of AKT/ERK signaling and induction of TRAIL. nih.govnih.gov |

Future Research Directions and Open Questions in the Study of 2 Amino 5 Fluoropyridin 4 Ol

The unique substitution pattern of 2-Amino-5-fluoropyridin-4-ol, featuring an electron-donating amino group, an electron-withdrawing fluorine atom, and a hydroxyl group on a pyridine (B92270) ring, presents a fertile ground for future scientific inquiry. The interplay of these functional groups suggests a rich and complex chemical behavior with significant potential for practical applications. The following sections outline key areas where further research could yield valuable insights and innovative developments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5-fluoropyridin-4-ol to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, fluorination of pyridine precursors using fluorinating agents (e.g., Selectfluor) under controlled pH and temperature can introduce the fluorine substituent. Subsequent amination via Buchwald-Hartwig coupling or nucleophilic substitution ensures amino group incorporation. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity products .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and hydrogen bonding interactions.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (using SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. For example, SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in a cool (2–8°C), dry, and inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidation. Use amber glass vials to minimize light exposure. Regularly monitor purity via HPLC or TLC, especially if the compound contains reactive groups like hydroxyl or amino moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond angles or torsional strain may arise from polymorphism or solvent effects. Employ:

- SHELXD/SHELXE for experimental phasing to resolve ambiguous electron density maps.

- DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries. For instance, DFT can clarify electronic effects of fluorine substitution on aromaticity .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. The HOMO-LUMO gap and Fukui indices reveal nucleophilic/electrophilic sites. For fluorinated pyridines, fluorine’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the 4-position .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with variations in substituents (e.g., replacing -OH with -OCH₃) and test against enzyme targets (e.g., kinases).

- In silico docking (AutoDock Vina) to predict binding affinity to receptors like G-protein-coupled receptors (GPCRs). Fluorine’s role in enhancing bioavailability can be assessed via logP measurements .

Key Notes for Experimental Design

- Crystallography : Prioritize SHELX software for refinement due to its robustness with twinned data and high-resolution structures .

- Safety Protocols : Follow guidelines for handling fluorinated compounds (e.g., use fume hoods, PPE) as outlined in safety data sheets .

- Data Validation : Cross-verify computational results (DFT, docking) with experimental data (XRD, NMR) to mitigate artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.